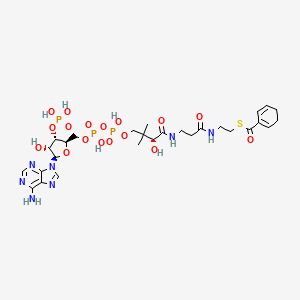

Cyclohexa-1,5-diene-1-carbonyl-CoA

Description

Structure

2D Structure

Properties

Molecular Formula |

C28H42N7O17P3S |

|---|---|

Molecular Weight |

873.7 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexa-1,5-diene-1-carbothioate |

InChI |

InChI=1S/C28H42N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h4,6-7,14-15,17,20-22,26,37-38H,3,5,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1 |

InChI Key |

IHXBZDHPKCDGKN-TYHXJLICSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCCC=C4)O |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CCCC=C4)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCCC=C4)O |

Origin of Product |

United States |

Enzymatic Formation of Cyclohexa 1,5 Diene 1 Carbonyl Coa

Benzoyl-CoA Reductase (BCR) Mediated Dearomatization

Benzoyl-CoA reductase (BCR) is the key enzyme responsible for the reductive dearomatization of benzoyl-CoA. nih.gov This process is energetically challenging due to the high stability of the aromatic ring. pnas.org There are two main classes of BCRs, Class I and Class II, which have evolved independently and differ in their structure, mechanism, and energy coupling strategies. nih.gov

Characterization of Class I Benzoyl-CoA Reductases

Class I BCRs are typically found in facultative anaerobic bacteria. nih.gov The best-characterized example is the enzyme from Thauera aromatica. nih.gov These enzymes are highly oxygen-sensitive and couple the difficult reduction of the benzoyl-CoA ring to the hydrolysis of ATP. researchgate.netnih.gov

ATP-Dependency and Electron Transfer Mechanisms

The reduction of benzoyl-CoA by Class I BCRs is strictly dependent on the hydrolysis of ATP. nih.govpnas.org The enzyme from Thauera aromatica hydrolyzes approximately 2 to 4 molecules of ATP for every two electrons transferred to benzoyl-CoA. nih.gov A study on a recombinant 3-methylbenzoyl-CoA reductase from Thauera chlorobenzoica determined a stoichiometry of 2.3 to 2.8 ATP molecules hydrolyzed per two electrons transferred. nih.govnih.gov This ATP hydrolysis is thought to drive conformational changes in the enzyme that facilitate the transfer of electrons to the aromatic ring, a process that has a very low redox potential. nih.govpnas.org The mechanism is believed to be analogous to a Birch reduction, involving single electron and proton transfer steps with radical intermediates. pnas.orgresearchgate.net The first electron transfer, which forms a radical anion, is the most energetically demanding step. pnas.org

Reduced, but not oxidized, BCR hydrolyzes ATP, and this activity is stimulated by the presence of the substrate, benzoyl-CoA. pnas.org In the absence of its substrate, the enzyme still exhibits a low level of ATPase activity. nih.govpnas.org

Role of Ferredoxin and Iron-Sulfur Clusters

Class I BCRs are iron-sulfur proteins. nih.gov The enzyme from Thauera aromatica is a heterotetramer with an αβγδ subunit composition and contains three [4Fe-4S] clusters. nih.govpnas.org These iron-sulfur clusters are essential for the electron transfer process. nih.gov Electrons are donated by a low-potential ferredoxin. oup.com Ferredoxins are small, iron-sulfur-containing proteins that act as electron carriers in various metabolic pathways. wikipedia.orgnih.gov

The Class I BCR is proposed to have two functional modules. The BcrAD (or αδ) module binds ATP and contains a bridging [4Fe-4S] cluster. nih.govresearchgate.net Following the reduction of this cluster by ferredoxin, ATP hydrolysis induces conformational changes that enable the transfer of low-potential electrons to the two [4Fe-4S] clusters located in the CoA ester-binding module, BcrBC (or βγ). nih.gov This module then catalyzes the transfer of electrons to the benzoyl-CoA substrate. nih.gov Mössbauer spectroscopy studies have shown that in the oxidized state, BCR contains three diamagnetic [4Fe-4S]2+ centers. Upon reduction, only one of these clusters is reduced to the [4Fe-4S]1+ state. uni-luebeck.de

Regioselectivity and Reaction Products

The product of the benzoyl-CoA reduction by Class I BCR is cyclohexa-1,5-diene-1-carbonyl-CoA. wikipedia.orgoup.com The enzyme exhibits regioselectivity, as demonstrated by the reduction of 3-methylbenzoyl-CoA to 3-methyl-1,5-dienoyl-CoA. nih.govnih.gov While generally specific for benzoyl-CoA, some Class I enzymes can also reduce analogues with substituents like fluoro, hydroxy, amino, and methyl groups, though at much lower rates. nih.gov For instance, the enzyme from Thauera chlorobenzoica can reductively dehalogenate 4-chlorobenzoyl-CoA to benzoyl-CoA. nih.govnih.gov

Characterization of Class II Benzoyl-CoA Reductases

Class II BCRs are found in obligate anaerobes, such as the sulfate-reducing bacterium Desulfosarcina cetonica and the iron-reducing bacterium Geobacter metallireducens. nih.govnih.gov These enzymes are fundamentally different from their Class I counterparts. pnas.org

Reversibility and Energy Considerations

A key distinction of Class II BCRs is that their reaction is ATP-independent. pnas.org Instead of ATP hydrolysis, these enzymes are thought to drive the endergonic reduction of the benzene (B151609) ring through a process called flavin-based electron bifurcation. nih.govnih.gov The reaction catalyzed by Class II BCRs is reversible. pnas.org In vitro, the enzyme from Geobacter metallireducens was assayed by observing the reverse reaction: the formation of benzoyl-CoA from this compound using various electron acceptors. pnas.org The enzyme complex from Desulfosarcina cetonica also demonstrated the ability to catalyze the reverse reaction. nih.gov This reversibility highlights the different energetic strategy employed by Class II enzymes to overcome the high activation energy of dearomatization. pnas.orgnih.gov

Data Tables

Table 1: Properties of Class I Benzoyl-CoA Reductases

| Feature | Description | Source(s) |

|---|---|---|

| Organism Type | Facultative anaerobes | nih.gov |

| Energy Coupling | ATP hydrolysis (2-4 ATP per 2e⁻) | nih.govnih.govnih.gov |

| Electron Donor | Ferredoxin | oup.com |

| Subunit Structure | αβγδ heterotetramer | nih.govnih.gov |

| Cofactors | Three [4Fe-4S] clusters | nih.govpnas.orguni-luebeck.de |

| Oxygen Sensitivity | Highly sensitive | researchgate.netnih.gov |

Table 2: Properties of Class II Benzoyl-CoA Reductases

| Feature | Description | Source(s) |

|---|---|---|

| Organism Type | Obligate anaerobes | nih.govnih.gov |

| Energy Coupling | ATP-independent; proposed flavin-based electron bifurcation | nih.govpnas.orgnih.gov |

| Reaction | Reversible | pnas.orgnih.gov |

| Cofactors | Tungsten-pterin, Selenocysteine, FAD, Iron-Sulfur clusters | pnas.orgnih.gov |

| Example Organisms | Geobacter metallireducens, Desulfosarcina cetonica | pnas.orgnih.gov |

Distinct Enzymatic Properties and Subunit Composition

Benzoyl-CoA reductase (BCR), particularly the well-studied enzyme from the denitrifying bacterium Thauera aromatica, is a complex and highly oxygen-sensitive iron-sulfur protein. nih.govresearchgate.net Its intricate structure and properties are essential for its function in overcoming the high activation energy of aromatic ring reduction. nih.gov

The enzyme from Thauera aromatica has a native molecular mass of approximately 170 kDa and is a heterotetramer, composed of four distinct subunits designated α, β, γ, and δ (encoded by the bcrA, bcrB, bcrC, and bcrD genes respectively). nih.govoup.com These subunits are organized into two functional modules: the electron activation module (BcrAD or αδ-subunits) and the substrate reduction module (BcrBC or βγ-subunits). pnas.orgresearchgate.net The enzyme contains approximately 10.8 ± 1.5 mol of iron and 10.5 ± 1.5 mol of acid-labile sulfur per mole of protein, forming [4Fe-4S] clusters that are critical for electron transfer. nih.gov A flavin or flavin-like compound is also present in substoichiometric amounts. nih.gov

| Property | Value |

| Native Molecular Mass | ~170 kDa |

| Subunit Composition | αβγδ |

| Subunit Molecular Masses | α: 48 kDa, β: 45 kDa, γ: 38 kDa, δ: 32 kDa |

| Cofactors | ~11 Fe, ~11 S ([4Fe-4S] clusters) |

| Oxygen Sensitivity | Extremely high |

| Optimal pH | 7.3 |

| Table 1: Enzymatic Properties of Benzoyl-CoA Reductase from Thauera aromatica. nih.gov |

Molecular Mechanisms of Benzoyl-CoA Reduction

The reduction of benzoyl-CoA to this compound is a thermodynamically challenging process, often described as a biological Birch reduction. nih.govresearchgate.net This reaction involves a two-electron reduction of the aromatic ring. nih.govoup.com A key feature of this mechanism is its strict dependence on the hydrolysis of ATP, with a stoichiometry of two ATP molecules hydrolyzed to ADP and inorganic phosphate (B84403) for every two electrons transferred. pnas.orgoup.com

The proposed mechanism involves the following key steps:

Electron Transfer: The enzyme receives electrons from a reduced ferredoxin. oup.com

ATP-driven Activation: The hydrolysis of ATP within the BcrAD module is thought to induce conformational changes in the enzyme. pnas.orgresearchgate.net This energy input is crucial for lowering the redox potential, enabling the transfer of electrons to the aromatic ring of benzoyl-CoA. researchgate.net

Stepwise Reduction: The reduction is believed to occur through two separate single-electron and single-proton additions to the benzoyl-CoA molecule. researchgate.net

Product Formation: The final product of this reductive dearomatization is this compound. pnas.orgresearchgate.net

Interestingly, research suggests the transient formation of a phosphorylated enzyme intermediate on the γ-subunit during the catalytic cycle, a feature that distinguishes its mechanism from other ATP-dependent reductases like nitrogenase. nih.gov

Alternative Formation Pathways

While the reduction of benzoyl-CoA is the primary route, this compound can also be formed through other enzymatic activities, particularly in different metabolic contexts.

Cyclohex-1-ene-1-carbonyl-CoA Dehydrogenase Activity

In the strictly anaerobic, fermenting bacterium Syntrophus aciditrophicus, an alternative pathway for the formation of this compound has been identified. asm.orgnih.gov This involves the activity of cyclohex-1-ene-1-carbonyl-CoA dehydrogenase. This enzyme catalyzes the oxidation of cyclohex-1-ene-1-carbonyl-CoA to produce this compound. asm.orgnih.gov

This dehydrogenase has a native molecular mass of 150 kDa and is composed of a single subunit of 40-45 kDa. asm.orgnih.gov It utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor. asm.orgnih.gov In an interesting turn, this enzyme can also further convert the product, this compound, to benzoyl-CoA. asm.orgnih.gov

| Enzyme | Organism | Native Molecular Mass | Subunit Composition | Cofactor | Reaction |

| Cyclohex-1-ene-1-carbonyl-CoA Dehydrogenase | Syntrophus aciditrophicus | 150 kDa | Single subunit (40-45 kDa) | FAD | Cyclohex-1-ene-1-carbonyl-CoA → this compound |

| Table 2: Properties of Cyclohex-1-ene-1-carbonyl-CoA Dehydrogenase. asm.orgnih.gov |

Role in Cyclic Carboxylate Biosynthesis

This compound serves as a crucial common intermediate in the fermentation of both benzoate (B1203000) and crotonate in Syntrophus aciditrophicus. asm.orgnih.gov In this bacterium, these substrates are dismutated to acetate (B1210297) and cyclohexane (B81311) carboxylate. nih.gov

During benzoate fermentation, this compound is formed by a class II benzoyl-CoA reductase. asm.orgnih.gov In crotonate fermentation, it is formed by the reversal of reactions in the benzoyl-CoA degradation pathway. asm.orgnih.gov This intermediate then acts as an electron-accepting substrate for two consecutively operating acyl-CoA dehydrogenases, linking the oxidative and reductive branches of these fermentation pathways and leading to the formation of cyclohexane carboxylate. asm.orgnih.gov This highlights the central role of this compound in the biosynthesis of cyclic carboxylates in this metabolic context.

Enzymatic Catabolism of Cyclohexa 1,5 Diene 1 Carbonyl Coa

Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase (Dienoyl-CoA Hydratase)

The first dedicated step in the metabolism of this compound is its hydration, catalyzed by the enzyme this compound hydratase, also known as dienoyl-CoA hydratase. nih.govnih.gov

Specificity and Catalytic Activity.nih.govnih.gov

This compound hydratase exhibits a high degree of specificity for its substrate. nih.gov Studies on the enzyme from the denitrifying bacterium Thauera aromatica revealed that it is highly specific for the cyclic 1,5-dienoyl-CoA. nih.gov This enzyme was also identified and characterized in the obligately anaerobic bacteria Geobacter metallireducens and Syntrophus aciditrophicus. nih.gov The gene products from these organisms specifically catalyzed the reversible hydration of dienoyl-CoA to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, with K_m values of 80 µM and 35 µM, and V_max values of 350 and 550 µmol min⁻¹ mg⁻¹, respectively. nih.gov Notably, neither enzyme showed significant activity with cyclohex-1-ene-1-carbonyl-CoA or crotonyl-CoA, highlighting their specific role in the benzoyl-CoA degradation pathway. nih.gov In T. aromatica, the enzyme has a molecular weight of 28 kDa. nih.gov The expression of this hydratase is induced by growth on benzoate (B1203000), further supporting its dedicated function in aromatic catabolism. nih.gov

Reversible Hydration to 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA.nih.govnih.govasm.org

The enzymatic synthesis of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA for study purposes often utilizes a combination of benzoate-CoA ligase, benzoyl-CoA reductase, and the dienoyl-CoA hydratase itself, starting from benzoate. asm.org

Enzyme Classification and Structural Homologies (EC 4.2.1.100).expasy.orgwikipedia.orgqmul.ac.uk

This compound hydratase is classified under the EC number 4.2.1.100. expasy.orgwikipedia.orgqmul.ac.uk It belongs to the family of lyases, specifically the hydro-lyases, which are involved in the cleavage of carbon-oxygen bonds. wikipedia.org The systematic name for this enzyme class is 6-hydroxycyclohex-1-enecarbonyl-CoA hydro-lyase (cyclohexa-1,5-dienecarbonyl-CoA-forming). wikipedia.orgqmul.ac.uk This enzyme is a key component of the anaerobic benzoate degradation pathway. qmul.ac.uk

Downstream Reactions in the Benzoyl-CoA Degradation Pathway

Following the hydration of this compound, the resulting product, 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA, undergoes further enzymatic transformations to continue the breakdown of the cyclic structure. nih.gov

Oxidation by 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase.nih.gov

The next step in the pathway is the oxidation of the hydroxyl group of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA. This reaction is catalyzed by the enzyme 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase. nih.gov This enzyme is an NAD⁺-specific β-hydroxyacyl-CoA dehydrogenase. nih.gov It catalyzes the conversion of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA and NAD⁺ to 6-Oxocyclohex-1-ene-1-carbonyl-CoA, NADH, and a proton. nih.gov The gene encoding this enzyme, had, has been cloned and the recombinant protein purified and studied. nih.gov

Ring Cleavage by 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase.nih.govresearchgate.net

The final step in the breakdown of the cyclic core is the hydrolytic cleavage of the ring of 6-Oxocyclohex-1-ene-1-carbonyl-CoA. nih.govresearchgate.net This crucial reaction is catalyzed by 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase. nih.govresearchgate.net The enzyme acts on the β-oxoacyl-CoA compound, catalyzing the addition of a water molecule to the double bond and the subsequent hydrolytic cleavage of a carbon-carbon bond within the alicyclic ring. nih.gov This ring cleavage results in the formation of the non-cyclic product, 3-hydroxypimelyl-CoA. nih.govresearchgate.net The gene for this hydrolase, oah, has also been cloned and sequenced. nih.gov

Subsequent Beta-Oxidation-like Reactions to Aliphatic Products

Following the formation of this compound, a series of reactions akin to the beta-oxidation of fatty acids takes place, ultimately leading to the cleavage of the cyclic structure and the formation of aliphatic products that can enter central metabolism. nih.govwikipedia.org This downstream pathway ensures the complete breakdown of the aromatic ring.

In the denitrifying bacterium Thauera aromatica, the process begins with the hydration of this compound. nih.gov This reaction is catalyzed by This compound hydratase , which adds a water molecule to one of the double bonds, forming 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. nih.govnih.gov This enzyme is highly specific for its cyclic dienoyl-CoA substrate. nih.gov

The subsequent step involves the oxidation of the newly formed hydroxyl group. A specific alcohol dehydrogenase oxidizes 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to 6-oxocyclohex-1-ene-1-carbonyl-CoA. nih.gov This oxidation is a crucial step preparing the ring for cleavage.

The cleavage of the ring is then carried out by a hydrolase , which acts on 6-oxocyclohex-1-ene-1-carbonyl-CoA to yield the open-chain product, 3-hydroxypimelyl-CoA. nih.gov This product then undergoes further beta-oxidation-like reactions, ultimately being broken down into three molecules of acetyl-CoA and one molecule of CO2, which can be assimilated by the cell. nih.gov

| Enzyme | Substrate | Product | Organism Example |

| This compound hydratase | This compound | 6-hydroxycyclohex-1-ene-1-carbonyl-CoA | Thauera aromatica |

| Alcohol dehydrogenase | 6-hydroxycyclohex-1-ene-1-carbonyl-CoA | 6-oxocyclohex-1-ene-1-carbonyl-CoA | Thauera aromatica |

| Hydrolase (e.g., BamA) | 6-oxocyclohex-1-ene-1-carbonyl-CoA | 3-hydroxypimelyl-CoA | Thauera aromatica, Geobacter metallireducens |

Pathway Variations Across Microbial Species

While the general strategy of dearomatization followed by ring cleavage is conserved, the specific enzymatic machinery and the energetic requirements of the initial dearomatization step exhibit significant variations across different groups of anaerobic bacteria.

Differences in ATP-Dependent versus ATP-Independent Dearomatization

The reduction of the stable aromatic ring of benzoyl-CoA is an energetically demanding reaction. pnas.orgnih.gov Bacteria have evolved two principal strategies to overcome this thermodynamic barrier: an ATP-dependent mechanism and an ATP-independent mechanism.

ATP-Dependent Dearomatization: Facultative anaerobes, such as the denitrifying bacterium Thauera aromatica and the phototrophic bacterium Rhodopseudomonas palustris, utilize a Class I benzoyl-CoA reductase . researchgate.netresearchgate.net This enzyme couples the two-electron reduction of benzoyl-CoA to this compound with the hydrolysis of two molecules of ATP. pnas.orgoup.comnih.gov The energy from ATP hydrolysis is thought to be required to lower the redox potential of the enzyme's iron-sulfur clusters, enabling the transfer of electrons to the aromatic ring. pnas.orgnih.gov This ATP-dependent system is a hallmark of facultative anaerobes that can switch between aerobic and anaerobic metabolism. researchgate.net

ATP-Independent Dearomatization: In contrast, many strictly anaerobic bacteria, including the iron-reducing Geobacter metallireducens and the fermenting Syntrophus aciditrophicus, employ a Class II benzoyl-CoA reductase . researchgate.netasm.org These enzymes catalyze the dearomatization of benzoyl-CoA without the direct involvement of ATP hydrolysis. researchgate.netpsu.edu This ATP-independent mechanism is energetically more favorable and is a key adaptation for organisms living in strictly anoxic environments where energy conservation is paramount. researchgate.net While the precise mechanism of ATP-independent dearomatization is still under investigation, it is thought to involve a different type of reductase that can operate at a lower redox potential.

| Dearomatization Type | Key Enzyme Class | Energy Requirement | Typical Organisms |

| ATP-Dependent | Class I Benzoyl-CoA Reductase | 2 ATP per 2 electrons | Thauera aromatica, Rhodopseudomonas palustris |

| ATP-Independent | Class II Benzoyl-CoA Reductase | None | Geobacter metallireducens, Syntrophus aciditrophicus |

Divergent Metabolism in Specific Organisms (e.g., Rhodopseudomonas palustris)

The phototrophic bacterium Rhodopseudomonas palustris presents a notable variation in the downstream metabolism of benzoyl-CoA compared to denitrifying bacteria like Thauera aromatica. oup.com While both organisms utilize an ATP-dependent benzoyl-CoA reductase to produce this compound, their pathways diverge from this point. oup.com

In R. palustris, instead of hydration, the this compound intermediate undergoes a second two-electron reduction to form cyclohex-1-ene-1-carbonyl-CoA. oup.com This is in contrast to T. aromatica, where the dienoyl-CoA is hydrated. nih.govoup.com Consequently, the subsequent enzymatic steps in R. palustris differ. Extracts of R. palustris show high activity of cyclohex-1-ene-1-carbonyl-CoA hydratase, which converts cyclohex-1-ene-1-carbonyl-CoA to 2-hydroxycyclohexane-1-carbonyl-CoA, but no detectable this compound hydratase activity. nih.gov This highlights that even when the initial dearomatization product is the same, the subsequent ring-opening strategies can be distinct.

This metabolic flexibility allows R. palustris to utilize a wide range of aromatic and alicyclic compounds as carbon sources. frontiersin.orgnih.govnih.gov The genes for this pathway are often found in clusters that include enzymes for the degradation of related compounds like cyclohexanecarboxylate, indicating a close evolutionary and functional linkage. oup.com

Microbial Diversity and Genetic Regulation

Occurrence in Anaerobic Microorganisms

The metabolism of aromatic compounds via cyclohexa-1,5-diene-1-carbonyl-CoA is not confined to a single type of anaerobic respiration but is found in denitrifying, iron-reducing, syntrophic, and sulfate-reducing bacteria. This widespread occurrence highlights a conserved biochemical strategy for cleaving the stable benzene (B151609) ring under anoxic conditions. nih.govasm.org Although the initial dearomatization of benzoyl-CoA differs between facultative and obligate anaerobes, the subsequent steps involving this compound appear to be remarkably consistent. nih.govasm.org

In the facultatively anaerobic, denitrifying bacterium Thauera aromatica, this compound is a well-established intermediate. nih.govnih.gov The metabolic process begins with the dearomatization of benzoyl-CoA by an ATP-dependent benzoyl-CoA reductase, which produces this compound. nih.govnih.gov This intermediate is then acted upon by the enzyme this compound hydratase, which catalyzes its hydration to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. nih.govnih.gov This hydratase activity is specifically induced when T. aromatica is grown anaerobically on benzoate (B1203000). nih.gov Furthermore, T. aromatica possesses a 1,5-dienoyl-CoA oxidase that can convert the intermediate back to benzoyl-CoA, a mechanism believed to protect the highly oxygen-sensitive benzoyl-CoA reductase enzyme. nih.gov

The strict anaerobe Geobacter metallireducens, which uses ferric iron as an electron acceptor, also utilizes a pathway involving this compound for aromatic compound degradation. nih.govnih.gov Studies have demonstrated dienoyl-CoA hydratase activity in cell extracts of G. metallireducens grown on benzoate. nih.govasm.org The gene responsible for this hydratase has been identified, expressed, and characterized, confirming its specific action on this compound. nih.govasm.org Interestingly, in G. metallireducens, the degradation pathway for cyclohexane (B81311) carboxylic acid also funnels into the aromatic degradation pathway through the formation of cyclohexa-1,5-diene-1-carboxyl-CoA, which is generated via an unusual 1,4-dehydrogenation of cyclohex-1-ene-1-carboxyl-CoA. asm.org This demonstrates a metabolic link between alicyclic and aromatic compound degradation.

Syntrophus aciditrophicus, a bacterium that degrades compounds in syntrophic partnership with hydrogen-consuming microbes, features this compound as a common intermediate in the fermentation of both benzoate and crotonate. nih.govresearchgate.net During benzoate fermentation, the compound is formed from benzoyl-CoA via a class II benzoyl-CoA reductase. nih.govresearchgate.net Conversely, during crotonate fermentation, it is formed by the reversal of reactions in the benzoyl-CoA degradation pathway. nih.govresearchgate.net As in other anaerobes, a specific this compound hydratase (also known as BamR) is crucial for its subsequent metabolism. nih.govasm.orgscispace.com

Evidence for the involvement of this compound extends to sulfate-reducing bacteria. Cell extracts from Desulfococcus multivorans grown on benzoate exhibit significant dienoyl-CoA hydratase activity. nih.govasm.orgnih.gov This activity was found to be over 20 times higher in benzoate-grown cells compared to those grown on lactate, indicating that this enzymatic step is specifically part of the aromatic acid metabolism in this organism. asm.orgnih.gov This finding underscores the conservation of this metabolic intermediate across different guilds of anaerobic bacteria.

Table 1: Dienoyl-CoA Hydratase Activity in Various Anaerobic Bacteria

| Bacterium | Type | Growth Substrate | Relative Hydratase Activity | Reference |

|---|---|---|---|---|

| Thauera aromatica | Denitrifying | Benzoate | Induced | nih.gov |

| Geobacter metallireducens | Iron-Reducing | Benzoate | Detected | nih.govasm.org |

| Syntrophus aciditrophicus | Syntrophic | Benzoate | Detected | nih.govasm.org |

| Desulfococcus multivorans | Sulfate-Reducing | Benzoate | High | asm.orgnih.gov |

| Desulfococcus multivorans | Sulfate-Reducing | Lactate | Very Low (5% of benzoate-grown) | asm.orgnih.gov |

Genetic Organization of Associated Pathways

The enzymes responsible for the metabolism of this compound are encoded by genes that are typically organized into clusters, ensuring coordinated expression.

In bacteria like Geobacter metallireducens, the genes involved in the benzoyl-CoA degradation pathway are organized into bam (benzoic acid metabolism) gene clusters. nih.gov This organization is also observed in Syntrophus aciditrophicus, which possesses genes homologous to the bam cluster of G. metallireducens. researchgate.net These clusters contain the genetic blueprints for the sequential enzymatic reactions that process the intermediates of the pathway. Proteomic studies in S. aciditrophicus have shown that the products of key genes within this cluster, such as bamR (encoding this compound hydratase), are among the most abundant proteins when the organism is grown on substrates that feed into this pathway. researchgate.net This operon-like structure allows for efficient regulation and synthesis of the entire enzymatic machinery required for the breakdown of aromatic rings via the central intermediate, this compound. nih.govresearchgate.net

Table 2: Key Genes in the bam Cluster for this compound Metabolism

| Gene | Encoded Enzyme | Function in Pathway | Reference |

|---|---|---|---|

| bamR | This compound hydratase | Hydrates dienoyl-CoA to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA | nih.govresearchgate.net |

| bamQ | 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase | Oxidizes the hydroxyl group of the hydrated intermediate | researchgate.net |

| bamA | 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase | Catalyzes the hydrolytic ring cleavage of the keto-intermediate | researchgate.net |

Homologous Genes Across Different Microbial Lineages

The metabolic pathway that processes this compound involves a suite of enzymes whose corresponding genes are found across various microbial phyla. This wide distribution highlights the ancient origins and ecological importance of this catabolic route. youtube.com Although the initial activation of aromatic rings to benzoyl-CoA and its subsequent reduction to this compound can differ between facultative and obligate anaerobes, the subsequent steps involving the hydration and cleavage of the alicyclic ring are remarkably conserved. asm.orgnih.govasm.org

Key enzymes in this pathway include this compound hydratase, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase, and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase. Homologous genes encoding these enzymes have been identified in phylogenetically diverse bacteria, including denitrifying Betaproteobacteria, iron-reducing Deltaproteobacteria, and fermenting Syntrophobacterales. asm.orgasm.orgnih.govosti.gov

For instance, the gene for this compound hydratase has been characterized in Thauera aromatica (a denitrifier), as well as in the strict anaerobes Geobacter metallireducens (iron-reducing) and Syntrophus aciditrophicus (a fermenting bacterium). asm.orgnih.gov In G. metallireducens, the genes for this pathway are located in a large 300 kb genomic island dedicated to aromatic degradation. osti.gov In Azoarcus and Aromatoleum species, these genes are often found in a large bzd gene cluster. nih.govkarger.com The gene nomenclature often varies, with the hydratase being referred to as dch, bzdW, or bamR depending on the organism. nih.govosti.govresearchgate.net This genetic conservation suggests that the core of the benzoyl-CoA degradation pathway is an ancient and efficient module for anaerobic aromatic catabolism. asm.org

The table below details some of the key homologous genes and the microbial lineages in which they have been identified.

| Gene Name(s) | Enzyme Function | Microbial Lineage (Example Organism) | Gene Cluster |

| dch / bzdW / bamR | This compound hydratase | Deltaproteobacteria (Geobacter metallireducens), Betaproteobacteria (Azoarcus sp. CIB), Syntrophobacterales (Syntrophus aciditrophicus) | aro / bzd / bam |

| had / bzdX / bamQ | 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase | Deltaproteobacteria (Geobacter metallireducens), Betaproteobacteria (Azoarcus sp. CIB), Deltaproteobacteria (Geobacter metallireducens) | aro / bzd / bam |

| oah / bzdY | 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase | Deltaproteobacteria (Geobacter metallireducens), Betaproteobacteria (Azoarcus sp. CIB) | aro / bzd |

| bcrCDAB / bzdNOPQMV / badDEFG | Benzoyl-CoA reductase (forms the precursor to this compound) | Betaproteobacteria (Thauera aromatica), Betaproteobacteria (Azoarcus evansii), Alphaproteobacteria (Rhodopseudomonas palustris) | bcr / bzd / bad |

Regulation of Gene Expression in Response to Aromatic Substrates

The expression of the genes involved in the degradation of aromatic compounds via this compound is tightly regulated to ensure that the energetically expensive enzymes are synthesized only when their substrates are available. asm.org The central regulatory mechanism involves transcriptional regulators that sense the presence of aromatic compounds or key metabolic intermediates, such as benzoyl-CoA, and subsequently activate the transcription of the catabolic operons. nih.govfrontiersin.org

In the Betaproteobacterium genus Azoarcus, the genes for benzoate degradation (bzd genes) are organized in a large cluster that includes the regulatory gene bzdR. nih.gov BzdR is a transcriptional activator that likely binds benzoyl-CoA, the product of the initial activation of benzoate. This binding triggers the expression of the entire bzd operon, leading to the synthesis of the enzymes required to convert benzoate to acetyl-CoA, including those that metabolize this compound. nih.govfrontiersin.org

Similarly, in the Alphaproteobacterium Rhodopseudomonas palustris, the degradation genes (bad genes) are controlled by the regulator BadM. frontiersin.org The expression of the bad operon, which includes the ATP-dependent benzoyl-CoA reductase (BadDEFG) that produces the precursor to cyclohexa-1,5-diene-1-carboxyl-CoA, is induced by benzoyl-CoA. asm.orgfrontiersin.org This regulatory system also involves another protein, BadL, which modulates the activity of the regulatory cascade. asm.org

Proteomic and transcriptomic studies in Geobacter metallireducens have confirmed that the genes encoding the enzymes of the benzoyl-CoA pathway, including this compound hydratase (dch) and the subsequent dehydrogenase (had) and hydrolase (oah), are significantly induced during growth on benzoate. osti.govresearchgate.net This coordinated regulation ensures the efficient catabolism of aromatic substrates as they become available in the environment.

The following table summarizes the key regulatory elements controlling the expression of genes in this pathway.

| Regulatory Protein | Target Genes/Operon | Inducer Molecule (Effector) | Microbial Lineage (Example Organism) |

| BzdR | bzd operon | Benzoyl-CoA | Betaproteobacteria (Azoarcus sp. CIB) |

| BadM | bad operon | Benzoyl-CoA | Alphaproteobacteria (Rhodopseudomonas palustris) |

| (Unnamed) | bam genes | Benzoate/Benzoyl-CoA | Deltaproteobacteria (Geobacter metallireducens) |

Biochemical and Molecular Biological Research Methodologies

Enzymatic Assays and Kinetic Characterization

Quantifying the activity and kinetic properties of enzymes that interact with Cyclohexa-1,5-diene-1-carbonyl-CoA is fundamental to understanding its metabolic role. Researchers primarily employ spectrophotometric and HPLC-based methods for this purpose.

Enzymatic assays are crucial for detecting and quantifying the activity of enzymes like this compound hydratase (also known as dienoyl-CoA hydratase), which catalyzes the hydration of this compound to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. nih.govwikipedia.org

A continuous spectrophotometric assay has been developed that leverages the difference in absorbance between the substrate and the product. nih.govnih.gov This method is routinely used during enzyme purification and for determining kinetic parameters. nih.gov For example, the hydration of this compound can be monitored by the decrease in absorbance at a specific wavelength. nih.gov A specific spectrophotometric assay for benzoyl-CoA reductase, the enzyme that produces this compound, has also been established and is dependent on the presence of MgATP. nih.gov

In cases where a continuous spectrophotometric assay is not feasible, a discontinuous High-Performance Liquid Chromatography (HPLC)-based method is used. nih.gov This approach involves taking samples from the reaction mixture at various time points and separating the substrate and product via HPLC. The consumption of the substrate and the formation of the product are then quantified by integrating the peak areas from the chromatogram, typically monitored by a UV detector at around 260 nm. nih.gov

Understanding the kinetic parameters of an enzyme, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), provides insight into its affinity for its substrate and its catalytic efficiency. libretexts.org These parameters are determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation. libretexts.org

For enzymes metabolizing this compound, these values have been determined for different bacterial species. For instance, the this compound hydratases (BamR) from Geobacter metallireducens and Syntrophus aciditrophicus have been characterized in detail. nih.govasm.org The enzyme from T. aromatica is noted to be highly specific for the cyclic 1,5-dienoyl-CoA, reaching an almost equal equilibrium between substrate and product. nih.gov Another related enzyme, aromatizing cyclohexa-1,5-diene-1-carbonyl-coenzyme A oxidase (DCO), which converts the compound back to benzoyl-CoA, also has a high affinity for its substrate. nih.gov

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol min⁻¹ mg⁻¹) | Reference |

| This compound Hydratase (BamRGeo) | Geobacter metallireducens | This compound | 80 | 350 | asm.org |

| This compound Hydratase (BamRSyn) | Syntrophus aciditrophicus | This compound | 35 | 550 | asm.org |

| Aromatizing this compound Oxidase (DCO) | Thauera aromatica | This compound | 27 | Not Reported | nih.gov |

| Cyclohex-1-ene-1-carbonyl-CoA dehydrogenase | Syntrophus aciditrophicus | (E)-2-cyclohex-1,5-diene-1-carbonyl-CoA | 19 | Not Reported | uniprot.org |

| Benzoyl-CoA Reductase | Thauera aromatica | Benzoyl-CoA | 15 | Not Reported | nih.gov |

| Benzoyl-CoA Reductase | Thauera aromatica | ATP | 600 | Not Reported | nih.gov |

Protein Expression and Purification Techniques

To perform detailed biochemical and structural analyses, the enzymes of interest must be obtained in a pure form. This is typically achieved through heterologous expression followed by multi-step purification protocols.

Obtaining sufficient quantities of active enzyme from native sources can be challenging. Therefore, researchers often turn to heterologous expression systems, with Escherichia coli being a common host. nih.govnih.govplos.org The genes encoding the target enzymes, such as the bamR gene for this compound hydratase from G. metallireducens and S. aciditrophicus, are cloned into an expression vector. nih.gov Often, an affinity tag, such as a polyhistidine (His-tag), is added to the gene sequence to facilitate subsequent purification. nih.gov This recombinant approach allows for the production of large amounts of the enzyme for detailed characterization. nih.govnih.gov

Once expressed, the target enzyme is isolated from the host cell lysate and purified to homogeneity. A typical purification strategy involves multiple chromatographic steps that separate proteins based on different physicochemical properties. nih.gov

For instance, the purification of a ChCoA-oxidizing enzyme from S. aciditrophicus involved a three-step process that achieved a 25-fold enrichment with a 16% yield. nih.gov If the protein is expressed with an affinity tag, like a His-tag, affinity chromatography (e.g., Ni-NTA affinity chromatography) is a powerful first step that provides significant purification in a single pass. nih.govplos.org This is often followed by other chromatography techniques to remove any remaining impurities.

| Enzyme | Organism | Purification Steps | Fold Enrichment | Yield (%) | Reference |

| ChCoA-oxidizing enzyme | Syntrophus aciditrophicus | 1. Octyl-Sepharose Chromatography2. Hydroxyapatite Chromatography3. MonoQ Anion-Exchange | 25 | 16 | nih.gov |

| This compound Hydratase (BamR) | G. metallireducens & S. aciditrophicus | Purified after heterologous expression with a His-tag | Not Reported | Not Reported | nih.gov |

| Aromatizing oxidase | Thauera aromatica | Co-purified with BCR, partially separated by Hydroxyapatite Chromatography | Not Reported | Not Reported | nih.gov |

Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-EM)

Determining the three-dimensional structure of an enzyme provides invaluable insights into its catalytic mechanism and substrate specificity. While direct structural information for enzymes in complex with this compound is limited, methods have been successfully applied to closely related enzymes in the anaerobic aromatic degradation pathways.

X-ray crystallography is a powerful technique for obtaining high-resolution atomic structures of proteins. This method has been successfully used to study 4-hydroxybenzoyl-CoA reductase from Thauera aromatica, an enzyme related to benzoyl-CoA reductase. nih.govresearchgate.net The process involves crystallizing the highly purified and often oxygen-sensitive protein under anaerobic conditions. nih.gov These crystals are then exposed to a focused X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the protein. The 4-hydroxybenzoyl-CoA reductase was crystallized and its structure solved at a high resolution of 1.6 Å. nih.govresearchgate.net The structure of its ferredoxin electron donor was also solved at 2.9 Å resolution using molecular replacement techniques. nih.gov These structural studies provide a framework for understanding the mechanisms of the enzymes that produce and consume this compound.

Advanced Spectroscopic and Biophysical Characterization (e.g., EPR, Mössbauer)

The study of enzymes involved in the metabolism of this compound, particularly its formation from benzoyl-CoA, has necessitated the use of advanced spectroscopic techniques to probe their complex catalytic mechanisms. The key enzyme, benzoyl-CoA reductase (BCR), catalyzes the ATP-dependent dearomatization of benzoyl-CoA, a reaction analogous to the chemical Birch reduction. nih.govnih.gov This process involves challenging electron transfers, making Electron Paramagnetic Resonance (EPR) and Mössbauer spectroscopy indispensable for characterizing the enzyme's redox-active metal centers. nih.gov

Research on the purified benzoyl-CoA reductase from the denitrifying bacterium Thauera aromatica has been particularly revealing. nih.gov EPR and Mössbauer spectroscopic studies have confirmed that the enzyme contains iron-sulfur clusters as its sole redox-active metal centers. nih.gov Specifically, these analyses identified the presence of three [4Fe-4S] clusters. nih.gov Redox titration studies using EPR spectroscopy determined that these clusters have very low reduction potentials, all below -500 mV, which is a prerequisite for the difficult first electron transfer to the stable aromatic ring of benzoyl-CoA. nih.gov

Mössbauer spectroscopy further substantiated these findings and was crucial in confirming a unique S = 7/2 spin state of the enzyme that occurs during benzoyl-CoA-independent ATPase activity. nih.gov These advanced techniques have also shed light on the enzyme's sensitivity to oxygen, demonstrating that inactivation is linked to the irreversible conversion of some of the [4Fe-4S] clusters into [3Fe-4S] clusters. nih.gov The use of these spectroscopic methods has been fundamental in establishing that the simple cubane (B1203433) [4Fe-4S] clusters in benzoyl-CoA reductase can perform a role typically associated with powerful chemical reductants like elemental sodium or lithium, thereby enabling the biological Birch reduction. nih.gov

Computational Approaches for Reaction Mechanism Elucidation (e.g., QM/MM)

The elucidation of the reaction mechanism for enzymes handling this compound and its precursor, benzoyl-CoA, presents significant challenges for purely experimental methods due to the involvement of highly reactive, short-lived intermediates. Computational approaches, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are increasingly employed to model these complex enzymatic reactions. These techniques allow researchers to simulate the electronic changes within the active site (the QM region) while considering the influence of the surrounding protein environment (the MM region).

While specific QM/MM studies focusing exclusively on the hydration of this compound are not extensively documented, the methodology has been applied to the broader benzoyl-CoA pathway, providing critical insights. For instance, computational modeling is essential for understanding the radical-based, Birch-like reduction mechanism of benzoyl-CoA reductase, which produces this compound. nih.gov These models help to map the energy landscape of the reaction, identify transition states, and characterize the structure of radical intermediates that are difficult to capture experimentally.

By applying these computational tools, researchers can formulate and test hypotheses about how the enzyme's active site stabilizes reactive species, facilitates electron transfer, and controls the stereochemistry of the reaction. This approach complements experimental data from spectroscopic methods, providing a more complete, dynamic picture of the catalytic cycle.

Comparative Genomics and Proteomics for Pathway Discovery

Comparative genomics and proteomics have become powerful tools for discovering and mapping the distribution of metabolic pathways involving this compound across diverse microbial species. nih.gov The genes encoding the enzymes for anaerobic benzoyl-CoA degradation, which produces and consumes this compound, are often clustered together in operons, making them excellent genomic markers for this metabolic capability. nih.govkarger.comdntb.gov.uanih.gov

By sequencing and comparing the genomes of various anaerobic and facultative anaerobic bacteria, researchers can identify orthologs of key pathway genes, such as those for benzoate-CoA ligase and the subunits of benzoyl-CoA reductase. dntb.gov.uanih.govfrontiersin.org This bioinformatic approach has revealed the widespread distribution of the benzoyl-CoA pathway in different bacterial phyla, including Betaproteobacteria like Thauera, Aromatoleum, and Azoarcus species, as well as in strictly anaerobic bacteria like Geobacter metallireducens and Syntrophus aciditrophicus. nih.govnih.govkarger.comnih.gov

Genomic analysis has uncovered significant diversity and plasticity within these pathways. For example, comparative studies have highlighted differences in the gene organization and regulation between various organisms, suggesting distinct evolutionary adaptations. nih.govoup.com The genome of Aromatoleum aromaticum EbN1, for instance, reveals multiple paralogous gene clusters and evidence of horizontal gene transfer, indicating a high degree of metabolic versatility and evolution. nih.govkarger.com

Furthermore, comparative genomics can distinguish between different versions of the pathway downstream of this compound. While Thauera aromatica employs a specific hydratase for this compound, analysis of the Rhodopseudomonas palustris genome suggested the absence of this enzyme and the operation of a variant pathway, a finding later confirmed by enzymatic assays. oup.comnih.gov Proteomic studies, which identify the proteins actually expressed by an organism under specific conditions, can then validate the functional expression of these gene clusters when the bacteria are grown on aromatic compounds.

This integrated omics approach is crucial for building comprehensive models of anaerobic aromatic degradation networks and has led to the discovery of novel enzymes and metabolic routes with potential for bioremediation and biotechnology. researchgate.net

Table of Key Genes in the Benzoyl-CoA Pathway

| Gene/Enzyme | Function | Organism(s) Where Studied | Reference |

|---|---|---|---|

| Benzoate-CoA ligase (BclA, BzdA) | Activates benzoate (B1203000) to benzoyl-CoA | Thauera aromatica, Azoarcus sp., Rhodopseudomonas palustris | nih.govfrontiersin.org |

| Benzoyl-CoA reductase (BCR, Bzd) | Reduces benzoyl-CoA to this compound | Thauera aromatica, Azoarcus evansii | nih.govnih.govoup.com |

| This compound hydratase (Dch, BamR) | Hydrates this compound | Thauera aromatica, Geobacter metallireducens, Syntrophus aciditrophicus | nih.govnih.gov |

| Cyclohex-1-ene-1-carbonyl-CoA dehydrogenase | Dehydrogenation of cyclic-CoA thioesters | Geobacter metallireducens, Syntrophus aciditrophicus | ebi.ac.uk |

Ecological and Biotechnological Significance

Role in Natural Attenuation of Aromatic Pollutants in Anoxic Environments

Cyclohexa-1,5-diene-1-carbonyl-CoA is a key intermediate in the benzoyl-CoA degradation pathway, which is the primary mechanism for the breakdown of a vast array of aromatic compounds in the absence of oxygen. psu.eduresearchgate.net Many natural and xenobiotic aromatic pollutants, including those derived from lignin, as well as contaminants like toluene (B28343), phenol, and benzoates, are first converted into a common central intermediate: benzoyl-CoA. psu.eduresearchgate.netfrontiersin.orgnih.gov The breakdown of this stable molecule is initiated by the enzyme benzoyl-CoA reductase, which catalyzes the ATP-dependent reduction of the aromatic ring to form this compound. nih.govwikipedia.orgnih.gov

This dearomatization step is critical for natural attenuation in anoxic environments such as saturated soils, sediments, and groundwater, where oxygen is scarce. psu.edu In these zones, the accumulation of aromatic pollutants would be rampant without the metabolic activity of anaerobic microorganisms. A diverse group of bacteria, including facultative anaerobes like the denitrifying bacterium Thauera aromatica and strictly anaerobic sulfate-reducing and fermenting bacteria like Geobacter metallireducens and Syntrophus aciditrophicus, rely on this pathway. psu.edunih.gov

Following its formation, this compound is further metabolized. In well-studied organisms like Thauera aromatica, it is hydrated by the enzyme this compound hydratase to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. nih.govwikipedia.org This reaction is the next step in a sequence of beta-oxidation-like reactions that ultimately lead to the cleavage of the cyclic ring and its complete degradation to simple molecules like acetyl-CoA, which can then be used by the cell for energy and biomass production. researchgate.net The central role of this compound thus makes it a linchpin in the biogeochemical cycling of carbon in anoxic ecosystems.

Degradation of Halogenated Aromatic Compounds (e.g., Fluoroaromatics)

The benzoyl-CoA pathway, and by extension its intermediate this compound, is also implicated in the degradation of more recalcitrant halogenated aromatic compounds. Due to the strength of the carbon-fluorine bond, fluoroaromatic compounds are particularly resistant to degradation. ethz.ch However, certain microorganisms have evolved strategies to break them down under anaerobic conditions.

Research has shown that some denitrifying bacteria, such as certain Pseudomonas strains, can utilize 2-fluorobenzoate (B1215865) as their sole carbon and energy source. nih.govsigmaaldrich.com These bacteria employ an inducible benzoyl-CoA synthetase that is active on both benzoate (B1203000) and 2-fluorobenzoate, suggesting that the degradation proceeds through a fluorinated version of the benzoyl-CoA pathway. nih.gov This implies the formation of a fluorinated analog of this compound, with the fluoride (B91410) being eliminated at a later stage.

Alternatively, some bacteria employ a different strategy where the halogen is removed prior to ring reduction. For instance, Aureobacterium sp. strain RHO25 degrades 4-fluorobenzoate (B1226621) by first converting it to 4-hydroxybenzoyl-CoA, which is then funneled into the central anaerobic metabolism. ethz.chasm.org In this case, the substrate for the benzoyl-CoA reductase would be 4-hydroxybenzoyl-CoA, not a fluorinated version, but the core pathway involving a dienoyl-CoA intermediate remains essential. These findings demonstrate that the metabolic logic involving this compound is adaptable and crucial for the breakdown of even challenging halogenated pollutants.

Potential Applications in Bioremediation Technologies

The central role of this compound in the anaerobic breakdown of numerous pollutants makes the pathway it belongs to a prime target for bioremediation technologies. Aromatic hydrocarbons are widespread contaminants, and their removal from anoxic environments is a significant environmental challenge. The microbial degradation pathways provide a cost-effective and environmentally friendly solution.

Understanding the genetics and biochemistry of the benzoyl-CoA pathway allows for the development of tools to monitor and enhance natural attenuation processes at contaminated sites. nih.gov For example, the genes encoding for key enzymes like benzoyl-CoA reductase, which produces this compound, can be used as biomarkers to assess the bioremediation potential of a microbial community.

Furthermore, this knowledge can be applied in engineered bioremediation systems. This could involve stimulating the growth and activity of native microorganisms possessing this pathway through the addition of nutrients or electron acceptors (biostimulation) or introducing specialized microbes known to be efficient degraders (bioaugmentation). The ultimate goal is to harness the metabolic capability of bacteria to convert toxic aromatic compounds, via intermediates like this compound, into harmless end products such as carbon dioxide and water.

Implications for Bioproduction and Biofuel Research

The metabolic pathway featuring this compound is not only significant for breaking down compounds but also holds promise for building them. In the field of synthetic biology, there is immense interest in converting low-value waste streams, such as those rich in aromatic compounds from lignin, into high-value bioproducts and biofuels. mdpi.com

The anaerobic degradation of aromatic hydrocarbons channels a wide variety of substrates into a few central intermediates, ultimately producing acetyl-CoA. researchgate.netpreprints.org Acetyl-CoA is a critical precursor molecule in numerous biosynthetic pathways, including those for producing fatty acids (biodiesel precursors), isoprenoids (advanced biofuels and pharmaceuticals), and bioplastics like polyhydroxyalkanoates (PHAs). nih.gov

The benzoyl-CoA pathway, therefore, represents a natural and efficient metabolic module for converting aromatic waste into a versatile chemical building block. Researchers are exploring ways to engineer microorganisms to harness this capability. For example, bacteria like Thauera species, which are proficient in this degradation pathway, are also being studied for their ability to produce PHAs. nih.gov By redirecting the flow of carbon from the degradation of aromatic compounds towards biosynthetic pathways, it is feasible to design consolidated bioprocessing (CBP) systems. Such systems would use engineered microbes to convert aromatic waste directly into desired fuels and chemicals, representing a key strategy for advancing the bio-economy. mdpi.compreprints.org

Data Tables

Table 1: Key Enzymes in the Metabolism of this compound

| Enzyme Name | Reaction Catalyzed | Organism(s) |

| Benzoyl-CoA Reductase | Benzoyl-CoA + 2e⁻ + 2ATP → this compound + 2ADP + 2Pi | Thauera aromatica, Geobacter metallireducens |

| This compound Hydratase | This compound + H₂O ⇌ 6-hydroxycyclohex-1-ene-1-carbonyl-CoA | Thauera aromatica, Syntrophus aciditrophicus, Geobacter metallireducens |

Future Research Directions

Elucidation of Undiscovered Enzymes and Intermediates in Variant Pathways

The classic benzoyl-CoA degradation pathway, involving the formation of Cyclohexa-1,5-diene-1-carbonyl-CoA, is well-studied in denitrifying bacteria like Thauera aromatica. oup.comoup.com However, variations of this pathway exist in other microorganisms. For instance, the phototrophic bacterium Rhodopseudomonas palustris utilizes a slightly different route. oup.com Strictly anaerobic bacteria, such as fermenting syntrophic species and iron-reducing bacteria like Geobacter metallireducens, are thought to employ a different, less energetically costly mechanism for ring reduction, as they cannot afford the ATP expenditure seen in facultative anaerobes. psu.edunih.gov It has been suggested that these organisms use an ATP-independent class II benzoyl-CoA reductase. researchgate.net

Future research must focus on isolating and characterizing the enzymes involved in these alternative pathways. nih.gov The complete set of reactions and intermediates in many of these organisms has not yet been fully elucidated. nih.gov Identifying novel reductases, hydratases, or hydrolases in these variant pathways will provide a more complete picture of the biochemical diversity of anaerobic aromatic degradation. This includes exploring the degradation of more complex aromatic structures, such as polycyclic aromatic hydrocarbons (PAHs), where analogous, but likely distinct, reductive pathways are employed to break down intermediates like 2-naphthoyl-CoA. nih.govnih.gov

High-Resolution Structural Determination of Key Enzymes

Understanding the function of enzymes at a molecular level requires detailed structural information. The key enzyme, benzoyl-CoA reductase (BCR), which produces this compound, is a complex, oxygen-sensitive iron-sulfur protein. pnas.orgnih.gov While the enzyme from Thauera aromatica has been purified and biochemically characterized as a 170-kDa heterotetramer (αβγδ), obtaining high-resolution crystal structures has remained challenging due to its extreme lability. nih.govnih.gov

Future efforts should be directed at overcoming these challenges to solve the crystal structure of class I BCRs. Success in this area would provide unprecedented insight into the active site, the arrangement of the iron-sulfur clusters, and the binding sites for both benzoyl-CoA and ATP. nih.govresearchgate.net Furthermore, determining the structures of the subsequent enzymes in the pathway, such as this compound hydratase, would reveal the basis for their substrate specificity and catalytic mechanisms. Structural information for the proposed class II BCRs from strict anaerobes is completely lacking and represents a major knowledge gap. nih.govresearchgate.net

Table 1: Properties of Key Enzymes in the Benzoyl-CoA Pathway

| Enzyme | Organism | Subunit Composition | Cofactors / Prosthetic Groups | Molecular Mass (kDa) | Source |

| Benzoyl-CoA Reductase (Class I) | Thauera aromatica | αβγδ | [4Fe-4S] clusters, Mg²⁺, Mn²⁺ | ~170 | pnas.orgnih.govwikipedia.org |

| This compound Hydratase | Thauera aromatica | Monomer | None | 28 | oup.com |

In-depth Mechanistic Studies of Electron Transfer and Ring Cleavage

The reduction of benzoyl-CoA is a chemically demanding reaction. The proposed mechanism is analogous to a chemical Birch reduction, involving sequential single-electron and proton transfers. pnas.org This process is driven by the hydrolysis of two ATP molecules per two electrons transferred. psu.edunih.gov The thioester linkage to coenzyme A is critical, as it lowers the redox potential of the first electron transfer step significantly. oup.com

Systems Biology Approaches to Understand Pathway Regulation and Integration

The degradation of aromatic compounds does not occur in isolation. It is part of a complex, highly regulated metabolic network. asm.orgresearchgate.net Systems biology approaches, integrating transcriptomics, proteomics, and metabolomics, are powerful tools for understanding how organisms regulate these pathways in response to environmental cues. nih.gov Studies on organisms like Aromatoleum aromaticum and Geobacter metallireducens have begun to reveal how the presence of different aromatic substrates, carbon sources like acetate (B1210297), and terminal electron acceptors (e.g., nitrate (B79036) vs. Fe(III)) affects the expression of the benzoyl-CoA pathway genes. nih.govasm.orgresearchgate.net

Future research should expand these multi-omics studies to a wider range of anaerobic microbes. This will help elucidate the complex regulatory networks, including the roles of specific transcription factors and the logic of catabolite repression. oup.com Understanding how bacteria prioritize substrates and integrate the benzoyl-CoA pathway with central metabolism is crucial for predicting their behavior in mixed-waste environments and for engineering more efficient strains. A key question is how the expression of these pathways is controlled, with evidence suggesting that regulation can be relaxed or constitutive for some substrates, like benzoate (B1203000), while highly specific for others. asm.org

Genetic Engineering of Microorganisms for Enhanced Degradation or Production

The enzymes of the anaerobic benzoyl-CoA pathway have significant biotechnological potential. nih.gov Microorganisms that utilize this pathway, such as Thauera and Geobacter species, are prime candidates for genetic engineering to enhance their bioremediation capabilities for aromatic pollutants. who.intwikipedia.org The development of genetic tools and systems for these organisms is a critical first step that has seen recent progress. dtu.dkresearchgate.net

Environmental Monitoring and Predicting Aromatic Compound Fate

Understanding the fate of aromatic contaminants in anoxic environments like sediments and groundwater is a major environmental challenge. nih.govnih.gov The unique intermediates of anaerobic degradation pathways, such as this compound and its downstream products, can serve as specific biomarkers for in-situ microbial activity. nih.gov For example, the detection of compounds like benzylsuccinate has been successfully used as a reliable indicator of anaerobic toluene (B28343) degradation in the field. nih.gov

Future research should focus on identifying and validating a broader suite of biomarkers for various aromatic pollutants. This involves identifying stable, unique metabolites for pathways degrading compounds like benzene (B151609), phenols, and PAHs under different anaerobic conditions (e.g., sulfate-reducing, iron-reducing, or methanogenic). nih.gov Developing sensitive analytical methods to detect these biomarkers at low concentrations in environmental samples will provide a powerful tool for assessing the progress of natural attenuation and engineered bioremediation efforts, allowing for more accurate predictions of the environmental fate of these widespread contaminants. nih.gov

Q & A

Q. What is the role of cyclohexa-1,5-diene-1-carbonyl-CoA in anaerobic aromatic compound degradation?

this compound is a central intermediate in anaerobic aromatic metabolism. It is formed via the ATP-dependent reductive dearomatization of benzoyl-CoA by benzoyl-CoA reductase (BCR), a reaction analogous to the Birch reduction in organic chemistry. This step overcomes the high activation energy required to destabilize the aromatic ring. The compound is subsequently metabolized through β-oxidation-like reactions, leading to ring cleavage and the production of acetyl-CoA or succinyl-CoA .

Q. Which enzymes are critical for the formation and downstream processing of this compound?

- Benzoyl-CoA reductase (BCR) : Catalyzes the two-electron reduction of benzoyl-CoA to this compound. This enzyme is oxygen-sensitive, requires MgATP and strong reductants (e.g., Ti(III) citrate), and contains iron-sulfur clusters .

- This compound hydratase (Dch) : Hydrates the dienoyl-CoA to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, a key step in the β-oxidation-like pathway. This enzyme is induced by benzoate and is conserved across facultative (e.g., Thauera aromatica) and obligate anaerobes (e.g., Geobacter metallireducens) .

Q. What experimental methods are used to detect and quantify this compound in metabolic studies?

- High-performance liquid chromatography (HPLC) : Used to separate and identify intermediates in cell extracts, often coupled with isotope labeling (e.g., [ring-¹³C₆]benzoate) to track metabolic flux .

- X-ray crystallography : Resolves enzyme-substrate complexes (e.g., PDB ID: 7P9A) to elucidate structural interactions between this compound and dehydrogenases/hydratases .

Advanced Research Questions

Q. How do experimental designs address the oxygen sensitivity of benzoyl-CoA reductase (BCR) and related enzymes?

- Anaerobic chambers : Essential for enzyme purification and assays to prevent oxidation of iron-sulfur clusters in BCR .

- Reducing agents : Titanium(III) citrate or dithionite are added to maintain low redox potentials during enzyme activity assays .

- Spectrophotometric assays : Monitor absorbance changes at 390 nm (characteristic of iron-sulfur proteins) to track enzyme activity and stability .

Q. What methodologies resolve contradictions in ATP hydrolysis stoichiometry during benzoyl-CoA reduction?

- Chemostat experiments : Measure biomass yields and ATP consumption rates under controlled growth conditions (e.g., Geobacter metallireducens grown with benzoate). These data are compared to genome-scale metabolic models to infer ATP hydrolysis stoichiometry (estimated 2–4 ATP per two-electron transfer) .

- Electron bifurcation analysis : Investigates whether ATP-independent class II BCRs in obligate anaerobes use exergonic electron transfer to drive aromatic ring reduction .

Q. How do structural and kinetic studies differentiate this compound hydratases (Dch) from other acyl-CoA hydratases?

- Substrate specificity assays : Dch enzymes show no activity with crotonyl-CoA or cyclohex-1-ene-1-carbonyl-CoA, confirming specificity for the 1,5-dienoyl-CoA isomer (e.g., Km values of 35–80 μM) .

- Heterologous expression : Cloning and expression of dch genes (e.g., from Syntrophus aciditrophicus) in E. coli enable kinetic characterization without interference from native metabolic pathways .

Q. What comparative genomic approaches identify conserved pathways for this compound metabolism across bacterial taxa?

- Phylogenetic analysis : Sequences of Thauera-type β-oxidation enzymes (Dch, Had, Oah) are grouped into clades specific to facultative (e.g., Thauera, Azoarcus) vs. obligate anaerobes (e.g., Geobacter), reflecting evolutionary divergence in aromatic degradation strategies .

- Metagenomic profiling : Identifies bcr and dch homologs in environmental samples (e.g., petroleum reservoirs) to map aromatic degradation potential in microbial communities .

Q. How do researchers reconcile differences in benzoyl-CoA dearomatization products between phototrophic and non-phototrophic bacteria?

- Product characterization : Phototrophs like Rhodopseudomonas palustris produce cyclohex-1-ene-1-carbonyl-CoA via a four-electron reduction, distinct from the 1,5-dienoyl-CoA in denitrifying bacteria. This is confirmed using ¹³C-NMR and enzyme assays with specific inhibitors .

- Enzyme engineering : Site-directed mutagenesis of BCRs identifies residues critical for regioselectivity in aromatic ring reduction .

Methodological Challenges and Solutions

Q. What strategies mitigate the instability of this compound during extraction?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.